molecular formula C25H24N4O5 B3937422 2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide

2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide

Cat. No.: B3937422
M. Wt: 460.5 g/mol
InChI Key: VGPOVARWIZKPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenoxy group and a phenylcarbonyl piperazine moiety

Preparation Methods

The synthesis of 2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential anticonvulsant activity in animal models of epilepsy. It has shown promise in reducing seizure episodes and has been evaluated for its binding affinity to neuronal voltage-sensitive sodium channels.

    Biology: The compound’s ability to interact with specific molecular targets makes it a candidate for studying neurological disorders and developing new therapeutic agents.

    Industry: In the pharmaceutical industry, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide involves its interaction with neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, leading to a reduction in neuronal excitability and seizure episodes. The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound’s structure plays a crucial role in its binding affinity and efficacy.

Comparison with Similar Compounds

2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological properties.

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c30-24(18-34-23-12-10-22(11-13-23)29(32)33)26-20-6-8-21(9-7-20)27-14-16-28(17-15-27)25(31)19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPOVARWIZKPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.